molecular formula C6H4N4O2 B1301222 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 202065-25-6

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1301222
CAS No.: 202065-25-6
M. Wt: 164.12 g/mol
InChI Key: SIJYLNWLBGNWSS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural and Medicinal Chemistry

[1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have garnered interest in both agriculture and medicinal chemistry. These compounds are involved in various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications. The development and application of these compounds continue to accelerate, highlighting the significance of this nucleus in both fields (Pinheiro et al., 2020).

Antimycobacterial Properties

Specifically designed fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives have been synthesized and screened for their antimycobacterial properties. These compounds show potent inhibitory effects against Mycobacterium tuberculosis, with one compound, in particular, demonstrating very high effectiveness without being toxic to mammalian cells (Abdel-Rahman et al., 2009).

Antifungal and Antibacterial Agents

[1,2,4]Triazolo[1,5-a]pyrimidines possess herbicidal, antifungal, antitubercular, and antibacterial properties. They have also been used in the treatment of Alzheimer's disease and insomnia, and their complexes with metals like Pt and Ru are active against parasites and cancer (Fizer & Slivka, 2016).

Drug Design Versatility

The versatility of the [1,2,4]triazolo[1,5-a]pyrimidine heterocycle is evident in its use in various drug design applications. It has been proposed as a surrogate for the purine ring and a bio-isostere for carboxylic acid functional groups and ε-N-acetylated lysine. Its metal-chelating properties are exploited in treatments for cancer and parasitic diseases (Oukoloff et al., 2019).

Antiviral Properties

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have shown promising ability to inhibit influenza virus RNA polymerase, signifying their potential as antiviral agents (Massari et al., 2017).

Coordination Compounds in Medicine

Coordination compounds with [1,2,4]triazolo[1,5-a]pyrimidines display exciting therapeutic properties such as anticancer, antiparasitic, and antibacterial properties, often hypothesized to be more potent than currently available drugs (Łakomska & Fandzloch, 2016).

Pharmacological Activities

This scaffold is known for a wide range of pharmacological activities and has been included in several clinicaltrials and marketed drugs. It has applications as CB2 cannabinoid agonists, feticides, adenosine antagonists, and in treatments for cancer and microbial infections. The synthesis strategies for diversely substituted analogs of this scaffold have been extensively explored due to its significant medicinal potential (Merugu et al., 2022).

Synthesis and Structural Applications

In addition to its biological applications, the synthesis and crystal structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been a subject of research. Studies have focused on understanding their molecular structure and synthesizing novel derivatives, which are important for developing new pharmaceuticals and understanding their mode of action (Lahmidi et al., 2019).

Antitumor and Antifungal Activities

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown significant antitumor and antifungal activities. These activities are of particular interest in the development of new pharmaceuticals and agrochemicals, highlighting the diverse applicability of this chemical scaffold (Fizer et al., 2013).

Mechanism of Action

Target of Action

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signal transduction by breaking down cAMP, an intracellular second messenger that regulates various biological processes .

Mode of Action

Related compounds have been shown to suppress the erk signaling pathway . This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives have been shown to suppress the ERK signaling pathway . This pathway is a part of the larger MAPK/ERK pathway, which plays a crucial role in the regulation of cell division, apoptosis, and cell differentiation . The suppression of this pathway can lead to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Pharmacokinetics

The compound’s molecular weight is reported to be 16412 , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

The this compound and its derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines . For instance, one derivative was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . It also induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Action Environment

The synthesis of related compounds has been achieved under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been reported to possess promising activities against a panel of cancer cell lines by acting on microtubules, which are involved in the progression of cell division . Additionally, this compound has shown inhibitory effects on enzymes such as JAK1 and JAK2, which are key players in cell signaling pathways . The interactions between this compound and these biomolecules are primarily based on binding interactions that modulate their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of microtubules, leading to disrupted cell division and potential anticancer effects . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to microtubules and inhibits their polymerization, which is essential for cell division . Additionally, this compound can inhibit the activity of enzymes such as JAK1 and JAK2, leading to altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable, but it can undergo degradation under certain conditions. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell division and altered gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anticancer activity and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism . For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYLNWLBGNWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361422
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202065-25-6
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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